N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
Overview
Description
N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining pyrazole, pyridine, and pyrimidine moieties, which are known for their biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various nucleophiles can yield substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Cycloaddition Reactions: The presence of multiple nitrogen atoms in the fused ring system makes it a candidate for cycloaddition reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Common reagents used in these reactions include azides, alkynes, and various nucleophiles. Reaction conditions often involve the use of catalysts like copper(I) for cycloaddition reactions and controlled temperatures to ensure the stability of the intermediate and final products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with azides can yield tetrazolo derivatives, while reactions with alkynes can form triazole-containing compounds .
Scientific Research Applications
N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: Its unique properties may be exploited in the development of new materials with specific chemical or physical characteristics.
Mechanism of Action
The mechanism of action for N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide involves its interaction with molecular targets in biological systems. For instance, related compounds have been shown to inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7(4H)-one: Known for its antitubercular activity and ability to interact with various biological targets.
Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines: These compounds share a similar fused ring system and exhibit unique chemical reactivity.
Uniqueness
N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide stands out due to its specific combination of pyrazole, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c22-15(11-4-2-1-3-5-11)19-20-9-7-13-12(16(20)23)10-17-14-6-8-18-21(13)14/h1-10H,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVQGRJPBAIBMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C=CC3=C(C2=O)C=NC4=CC=NN34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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